Cas no 793667-45-5 (Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-)

Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)- structure
793667-45-5 structure
Product Name:Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-
CAS No:793667-45-5
MF:C13H18N4
MW:230.308822154999
CID:556268
PubChem ID:45098140
Update Time:2025-04-19

Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-
    • Benzenemethanamine, 3-amino-N,N-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)- (9CI)
    • 5-[(dimethylamino)methyl]-2-(1-methylpyrazol-4-yl)aniline
    • 5-((Dimethylamino)methyl)-2-(1-methyl-1H-pyrazol-4-yl)aniline
    • 5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline
    • 793667-45-5
    • DTXSID80667670
    • Inchi: 1S/C13H18N4/c1-16(2)8-10-4-5-12(13(14)6-10)11-7-15-17(3)9-11/h4-7,9H,8,14H2,1-3H3
    • InChI Key: QSFBLNIXGHQTIS-UHFFFAOYSA-N
    • SMILES: N(C)(C)CC1C=CC(C2C=NN(C)C=2)=C(C=1)N

Computed Properties

  • Exact Mass: 230.153
  • Monoisotopic Mass: 230.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.1A^2
  • XLogP3: 1
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